molecular formula C20H38NO- B10752643 (Z)-N-ethyloctadec-9-enimidate

(Z)-N-ethyloctadec-9-enimidate

Cat. No.: B10752643
M. Wt: 308.5 g/mol
InChI Key: JZJYYCFYGXPUMF-QXMHVHEDSA-M
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Description

(Z)-N-ethyloctadec-9-enimidate is an organic compound characterized by the presence of an imidate functional group attached to an ethyl group and an octadec-9-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethyloctadec-9-enimidate typically involves the reaction of octadec-9-enoic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the imidate group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-ethyloctadec-9-enimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The imidate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the imidate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-ethyloctadec-9-enimidate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of imidate-containing molecules with biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (Z)-N-ethyloctadec-9-enimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-ethyloctadec-9-enamide: Similar in structure but with an amide group instead of an imidate group.

    (Z)-N-ethyloctadec-9-enamine: Contains an amine group instead of an imidate group.

    (Z)-N-ethyloctadec-9-enol: Features an alcohol group in place of the imidate group.

Uniqueness

(Z)-N-ethyloctadec-9-enimidate is unique due to the presence of the imidate functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the imidate group plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C20H38NO-

Molecular Weight

308.5 g/mol

IUPAC Name

(Z)-N-ethyloctadec-9-enimidate

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1/b12-11-

InChI Key

JZJYYCFYGXPUMF-QXMHVHEDSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=NCC)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=NCC)[O-]

Origin of Product

United States

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